5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Description
5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 5-methylthiophene substituent and a p-tolyl (4-methylphenyl) ethylidene hydrazide moiety. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes or ketones under controlled conditions. The structural uniqueness lies in the combination of a thiophene ring (electron-rich due to sulfur) and a pyrazole-carbohydrazide scaffold, which may enhance intermolecular interactions and pharmacological efficacy .
Properties
CAS No. |
302917-77-7 |
|---|---|
Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c1-11-4-7-14(8-5-11)13(3)19-22-18(23)16-10-15(20-21-16)17-9-6-12(2)24-17/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-13+ |
InChI Key |
QAGYGVFONLLDNP-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Carbohydrazide Group: This involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several pyrazole and thiazole derivatives, differing primarily in substituents and heterocyclic cores. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. ~200°C for p-tolyl derivatives).
- Heterocyclic Core Variations : Thiazole-based analogues (e.g., 11f ) exhibit higher melting points compared to pyrazole derivatives, likely due to increased rigidity and sulfur-mediated packing efficiency.
- Biological Implications : The pyridinyl derivative () may exhibit enhanced solubility and bioavailability due to the polar pyridine ring, whereas the chlorophenyl analogue () could show improved cytotoxicity via halogen bonding .
Physicochemical and Spectral Data
- Infrared Spectroscopy : All analogues show characteristic NH (~3430 cm⁻¹) and C=O (~1640 cm⁻¹) stretches . The absence of NH in acetylated derivatives (e.g., compound 6 in ) confirms successful hydrazide modification.
- NMR Trends : The p-tolyl group in the target compound resonates at δ ~2.3 ppm (CH₃), while aromatic protons appear between δ 7.3–8.0 ppm, consistent with analogues .
Biological Activity
5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a carbohydrazide moiety, and various aromatic substituents, making it a candidate for medicinal applications. Its structural characteristics suggest interactions with biological targets, such as enzymes and receptors, relevant to various disease pathways.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.45 g/mol
- Key Structural Features :
- Pyrazole ring
- Carbohydrazide group
- Methylthio group
The presence of these functional groups allows for various chemical reactivity patterns, including hydrolysis and nucleophilic addition reactions, which may enhance its biological activity.
Pharmacological Potential
Research indicates that compounds containing the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial effects. The compound under study has shown promise in several pharmacological areas:
- Anti-inflammatory Activity :
- Anti-cancer Properties :
- Anti-microbial Effects :
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
-
Study on Anti-inflammatory Activity :
A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced paw edema method. One derivative showed an inhibition rate of over 84%, comparable to diclofenac . -
Anti-cancer Activity Evaluation :
Another study focused on the synthesis of pyrazole derivatives with modifications aimed at enhancing anti-cancer properties. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . -
Anti-microbial Testing :
A group of pyrazole derivatives was tested against multiple bacterial strains, revealing that certain compounds exhibited strong antibacterial activity, particularly those with specific hydrophobic groups that enhance membrane penetration .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| 5-(2-Thienyl)-1H-pyrazole-3-carbohydrazide | Pyrazole ring with thiophene | Diverse reactivity patterns | Anti-inflammatory |
| N'-[(1E)-1-(4-Ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide | Similar pyrazole structure | Enhanced solubility | Anti-cancer |
| 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide | Pyrazole core with phenyl groups | Potential anti-cancer activity | Antimicrobial |
This comparative analysis highlights the versatility of the pyrazole framework in medicinal chemistry while emphasizing the unique features that differentiate each compound in terms of biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
